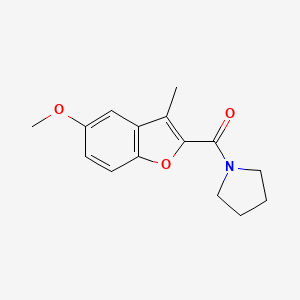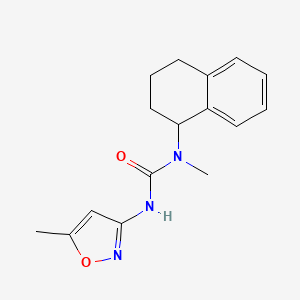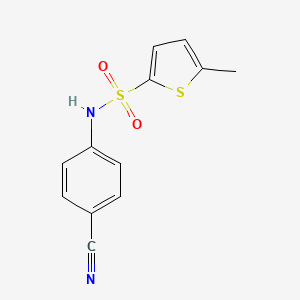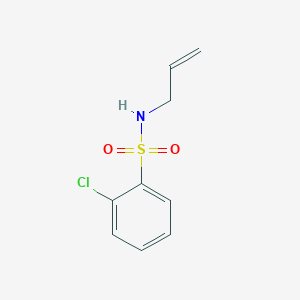![molecular formula C15H22N2O2 B7455554 2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)
2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is not fully understood. However, it is believed to act through various pathways such as inhibition of enzymes, modulation of ion channels, and interaction with receptors. The compound has been reported to interact with various targets such as acetylcholinesterase, voltage-gated sodium channels, and GABA receptors.
Biochemical and Physiological Effects:
2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. The compound has also been reported to enhance memory and cognitive function, reduce seizures, and improve motor function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is its broad range of applications in various fields. The compound is relatively easy to synthesize and can be purified through recrystallization. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in some applications.
Direcciones Futuras
There are several future directions for the research and development of 2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione. One of the significant directions is the optimization of its pharmacological properties to enhance its efficacy and reduce its toxicity. Another direction is the development of novel derivatives with improved selectivity and potency. The compound's potential applications in the field of material science, such as the development of sensors and catalysts, also warrant further investigation. Additionally, the compound's potential applications in agriculture, such as the development of plant growth regulators, should be explored.
Conclusion:
In conclusion, 2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a promising chemical compound with a broad range of applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of the compound and its derivatives are warranted to fully explore its potential applications.
Métodos De Síntesis
The synthesis method of 2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves the reaction of 1,3-cyclohexanedione, piperidine, and formaldehyde in the presence of a catalytic amount of acetic acid. The reaction yields a yellowish-orange solid that can be purified through recrystallization. The purity and yield of the product can be determined through various techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has shown promising results in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-8-16(9-7-11)10-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-3,11-13H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTOWZBLGTUDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)
![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)



![3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)